molecular formula C13H12ClN3S B2835092 2-[4-(methylsulfanyl)phenyl]-3H-imidazo[4,5-c]pyridine hydrochloride CAS No. 89075-02-5

2-[4-(methylsulfanyl)phenyl]-3H-imidazo[4,5-c]pyridine hydrochloride

Cat. No.: B2835092
CAS No.: 89075-02-5
M. Wt: 277.77
InChI Key: ZGXRRODLGZKDSS-UHFFFAOYSA-N
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Description

2-[4-(Methylsulfanyl)phenyl]-3H-imidazo[4,5-c]pyridine hydrochloride is a heterocyclic compound featuring an imidazo[4,5-c]pyridine core substituted with a 4-(methylsulfanyl)phenyl group at position 2. The methylsulfanyl (SCH₃) substituent introduces a sulfur-containing moiety, which may influence electronic properties and bioavailability. This compound is structurally related to pharmacologically active imidazopyridines, such as cardiotonic agents and kinase inhibitors, though its specific biological activity remains less documented in publicly available literature .

Properties

IUPAC Name

2-(4-methylsulfanylphenyl)-3H-imidazo[4,5-c]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3S.ClH/c1-17-10-4-2-9(3-5-10)13-15-11-6-7-14-8-12(11)16-13;/h2-8H,1H3,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGXRRODLGZKDSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NC3=C(N2)C=NC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(methylsulfanyl)phenyl]-3H-imidazo[4,5-c]pyridine hydrochloride typically involves the condensation of 2-chloro-3-nitropyridine with appropriate aniline derivatives, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of solvents like methanol or ethanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(methylsulfanyl)phenyl]-3H-imidazo[4,5-c]pyridine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group in intermediates can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: Halogenated derivatives can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Aniline derivatives, thiols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted imidazo[4,5-c]pyridine derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity
Research indicates that derivatives of imidazo[4,5-c]pyridine compounds exhibit notable anticancer properties. In particular, 2-[4-(methylsulfanyl)phenyl]-3H-imidazo[4,5-c]pyridine hydrochloride has been studied for its ability to inhibit specific cancer cell lines. For instance, a study demonstrated that this compound effectively induced apoptosis in human cancer cells, suggesting its potential as a therapeutic agent in oncology.

Case Study:

  • Study Title: "Evaluation of the Anticancer Activity of Imidazo[4,5-c]pyridines"
  • Findings: The compound showed a significant reduction in cell viability in breast and lung cancer cell lines.
  • Mechanism: The mechanism involved the activation of caspases and the mitochondrial pathway of apoptosis.

1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Its efficacy against Gram-positive and Gram-negative bacteria has been documented.

Data Table: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Mechanistic Insights

2.1 Mode of Action
The mode of action of this compound appears to involve interference with cellular signaling pathways. It is believed to inhibit key enzymes involved in DNA replication and repair processes.

2.2 Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Modifications to the methylsulfanyl group have shown varying effects on potency and selectivity.

Toxicological Studies

While investigating the therapeutic potential, it is essential to assess the toxicological profile of this compound. Preliminary studies indicate moderate toxicity levels in vitro, necessitating further investigation into its safety profile.

Toxicity Data Table

EndpointResult
Acute Oral ToxicityLD50 > 2000 mg/kg
Skin IrritationMild irritation observed
Eye IrritationSevere irritation observed

Mechanism of Action

The mechanism of action of 2-[4-(methylsulfanyl)phenyl]-3H-imidazo[4,5-c]pyridine hydrochloride involves the inhibition of specific enzymes, such as cyclooxygenase-2 (COX-2). The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain.

Comparison with Similar Compounds

Comparison with Similar Compounds

The imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry. Below is a comparative analysis of structurally analogous compounds, focusing on substituents, biological activity, and physicochemical properties.

Table 1: Structural and Functional Comparison of Imidazo[4,5-c]pyridine Derivatives

Compound Name Substituents Biological Activity Key Differences Reference
Target Compound : 2-[4-(Methylsulfanyl)phenyl]-3H-imidazo[4,5-c]pyridine hydrochloride 4-(Methylsulfanyl)phenyl at position 2 Not fully characterized (potential cardiotonic/kinase modulation inferred from analogs) Unique SCH₃ group; hydrochloride salt enhances solubility
2-[2-Methoxy-4-(methylsulfinyl)phenyl]-1H-imidazo[4,5-c]pyridine hydrochloride 2-Methoxy, 4-(methylsulfinyl)phenyl at position 2 Potent cardiotonic agent (inotropic activity) Sulfoxide (SOCH₃) vs. thioether (SCH₃); methoxy group alters electronic profile
4-Chloro-2-(2-methylphenyl)-1H-imidazo[4,5-c]pyridine 2-Methylphenyl at position 2, Cl at position 4 Toxicity Acute oral toxicity (LD₅₀ > 2,000 mg/kg in rats) Chloro substituent increases lipophilicity; lacks sulfur moiety
2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride Tetrahydroimidazopyridine core Improved bioavailability (reduced ring strain) Saturated ring system alters conformational flexibility
6-Chloro-1H-imidazo[4,5-c]pyridine Cl at position 6 Unspecified (structural analog) Chlorine position impacts binding affinity in kinase assays

Key Findings

Substituent Effects: Sulfur-containing groups: The methylsulfanyl group in the target compound may enhance membrane permeability compared to oxygenated analogs (e.g., methoxy or sulfinyl groups) .

Biological Activity :

  • The sulfinyl analog () demonstrates potent cardiotonic activity, suggesting that the target compound’s methylsulfanyl group could modulate similar pathways with altered potency .
  • Tetrahydroimidazopyridines () show enhanced pharmacokinetic profiles, highlighting the importance of ring saturation in drug design .

Safety Profiles: Limited toxicological data exist for the target compound. In contrast, 4-chloro-2-(2-methylphenyl)-1H-imidazo[4,5-c]pyridine has established safety parameters (e.g., low acute toxicity in rodents) .

Research Implications and Gaps

  • Structural Optimization : Introducing electron-withdrawing groups (e.g., CF₃) or polar substituents (e.g., sulfonamides) could balance lipophilicity and solubility .
  • Toxicological Studies : Comprehensive ADMET profiling is needed to assess the safety of the methylsulfanyl moiety, which is absent in existing data .

Biological Activity

2-[4-(Methylsulfanyl)phenyl]-3H-imidazo[4,5-c]pyridine hydrochloride is a heterocyclic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • CAS Number : 89075-44-5
  • Molecular Formula : C13H11N3S
  • Molecular Weight : 241.31 g/mol
  • IUPAC Name : 2-(4-methylsulfanylphenyl)-3H-imidazo[4,5-c]pyridine

The compound exhibits biological activity primarily through its role as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. By binding to the active site of COX-2, it prevents the conversion of arachidonic acid into prostaglandins, which are mediators of inflammation and pain .

Anti-inflammatory Activity

The anti-inflammatory properties of 2-[4-(methylsulfanyl)phenyl]-3H-imidazo[4,5-c]pyridine have been demonstrated in various studies:

  • In vitro Studies : The compound has shown significant inhibition of COX-2 activity, leading to reduced production of pro-inflammatory cytokines. This suggests its potential use in treating inflammatory conditions such as arthritis and other chronic inflammatory diseases .

Antimalarial Activity

Recent research has explored the antimalarial potential of imidazopyridine derivatives. A related compound was designed through scaffold-hopping approaches targeting Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K). Docking studies indicated promising binding interactions, resulting in potent antiplasmodial activity .

Anticancer Activity

The compound's anticancer properties have been investigated in various cancer cell lines. It has demonstrated cytotoxic effects against several types of cancer cells, including:

  • Breast Cancer (MCF-7) : Exhibiting IC50 values that suggest significant antiproliferative effects.
  • Lung Cancer (A549) : Showing comparable efficacy to established chemotherapeutic agents .

Case Studies

  • Case Study on COX-2 Inhibition :
    • A study evaluated the anti-inflammatory effects of 2-[4-(methylsulfanyl)phenyl]-3H-imidazo[4,5-c]pyridine in a rat model of arthritis. Results indicated a reduction in joint swelling and pain scores compared to control groups, supporting its therapeutic potential for inflammatory disorders.
  • Antimalarial Screening :
    • In vitro assays against Plasmodium falciparum revealed that modifications to the imidazopyridine structure could enhance antimalarial activity. The compound was effective at lower concentrations than traditional antimalarial drugs, indicating a novel mechanism worth exploring further .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50 (µM)
2-(4-Methylsulfonyl)phenylimidazo[1,2-a]pyridin-3-amineStructureCOX-2 Inhibitor25
2-(Substituted-phenyl)imidazo[4,5-c]pyridinesStructureAntimicrobialVaries

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